molecular formula C23H22N2O3 B2457068 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol CAS No. 1019140-04-5

1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Cat. No.: B2457068
CAS No.: 1019140-04-5
M. Wt: 374.44
InChI Key: OLJPDTRCIVWVPZ-UHFFFAOYSA-N
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Description

1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring and phenoxy groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multiple steps. One common method includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic or heterocyclic amines . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, as a triple reuptake inhibitor, it binds to serotonin, norepinephrine, and dopamine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft . This action is beneficial in the treatment of major depressive disorder and other related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol stands out due to its unique combination of a benzimidazole ring and phenoxy groups, which confer distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

1-phenoxy-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPDTRCIVWVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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